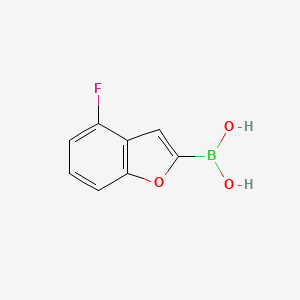

(4-Fluorobenzofuran-2-yl)boronic acid

描述

(4-Fluorobenzofuran-2-yl)boronic acid (CAS: 1423791-86-9; MFCD28154569) is a heterocyclic boronic acid derivative featuring a benzofuran scaffold substituted with a fluorine atom at the 4-position and a boronic acid group at the 2-position. Its molecular formula is C₈H₆BFO₃ (MW: 179.94 g/mol), with SMILES notation B(C1=CC2=C(O1)C=CC=C2F)(O)O . The compound exhibits a predicted collision cross-section (CCS) of 132.3 Ų for the [M+H]+ adduct, indicating moderate polarity . Safety data classify it with hazard statements H315, H319, and H335 (skin/eye irritation, respiratory irritation), requiring storage at 2–8°C .

This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid group’s reactivity and the benzofuran ring’s aromatic stability .

Structure

2D Structure

属性

IUPAC Name |

(4-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIKDESUQGWETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of (4-Fluorobenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium. This results in the formation of a new Pd–C bond.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

Boronic acids in general are known for their stability, ready preparation, and environmentally benign nature. These properties suggest that this compound likely has good bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction. This allows for the synthesis of a wide variety of organic compounds.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions. This suggests that the reaction can proceed effectively in a variety of environments.

生化分析

Biochemical Properties

(4-Fluorobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, this compound can modulate the activity of kinases, affecting downstream signaling cascades and ultimately impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound can also affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes at the subcellular level .

生物活性

(4-Fluorobenzofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity, particularly in anticancer, antimicrobial, and antioxidant contexts.

This compound (C8H6BFO3) features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in biological systems where it can modulate enzyme activity and influence cellular processes. The compound's structure includes a fluorinated benzofuran moiety, which enhances its pharmacological profile by potentially increasing lipophilicity and bioactivity.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, boronic compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Prostate Cancer

A study highlighted the efficacy of boronic compounds in reducing the viability of prostate cancer cells. In vitro assays indicated that treatment with this compound at concentrations of 5 µM resulted in a notable decrease in cell viability (approximately 33% compared to control) while preserving the viability of healthy cells at 71% . This selective cytotoxicity suggests potential for therapeutic applications in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that boronic acids can inhibit bacterial growth by targeting specific enzymes involved in protein synthesis.

Table 1: Antimicrobial Efficacy of Boronic Acids

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 |

| Other Boronic Compounds | Escherichia coli | 10 |

| Candida albicans | 11 |

The inhibition zones indicate that this compound is effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Boronic acids are also recognized for their antioxidant properties. The capacity to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

In various assays, including DPPH and ABTS tests, this compound demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol . This suggests its potential utility in formulations aimed at combating oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes such as β-lactamase and leucyl-tRNA synthetase, disrupting critical cellular processes.

- Reversible Binding : The ability to form reversible bonds with diols allows it to modulate enzyme activity dynamically.

- Free Radical Scavenging : The compound's structure enables it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

科学研究应用

Organic Synthesis

Boronic Acid Chemistry

Boronic acids, including (4-Fluorobenzofuran-2-yl)boronic acid, are crucial in organic synthesis due to their ability to form covalent bonds with diols and other nucleophiles. They are widely used in:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. This compound can serve as a coupling partner with various aryl halides, enhancing the diversity of synthetic routes available to chemists .

- Functionalization of Aromatic Compounds : The compound can undergo electrophilic aromatic substitution reactions, enabling the introduction of various functional groups into aromatic systems .

- Catalytic Applications : It has been explored as a catalyst or reagent in various reactions, including amide bond formation and the activation of carboxylic acids .

Medicinal Chemistry

Drug Development

Boronic acids have gained prominence in medicinal chemistry for their role as enzyme inhibitors and therapeutic agents. Key applications include:

- Inhibition of Hydrolytic Enzymes : this compound can be utilized to develop inhibitors targeting proteases and other hydrolytic enzymes, which are critical in various diseases, including cancer .

- Anticancer Agents : Boronic acids like bortezomib have shown efficacy in cancer therapy. Research is ongoing to explore the potential of this compound derivatives in this context .

Nanotechnology

Nanomaterials Modification

The modification of nanomaterials with boronic acids has opened new avenues in biomedical applications:

- Cancer Imaging and Diagnosis : Boronic-acid-modified nanoparticles have been developed for targeted imaging and therapeutic delivery systems, enhancing the specificity and efficacy of cancer treatments .

- Sensors Development : The compound can be used to create sensors for detecting carbohydrates and other biomolecules due to its selective binding properties .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | - Suzuki-Miyaura Coupling |

| - Electrophilic Aromatic Substitution | |

| - Catalytic Reactions | |

| Medicinal Chemistry | - Inhibition of Hydrolytic Enzymes |

| - Development of Anticancer Agents | |

| Nanotechnology | - Cancer Imaging |

| - Biosensors for Carbohydrate Detection |

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated that this compound effectively coupled with various aryl halides under mild conditions, yielding high-purity products suitable for pharmaceutical applications.

Case Study 2: Anticancer Research

Research focused on synthesizing novel boronic acid derivatives based on this compound showed promising results against specific cancer cell lines, indicating potential for further development as therapeutic agents.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Positional Isomers: Fluorobenzofuran Derivatives

(5-Fluorobenzofuran-2-yl)boronic acid (CAS: 473416-33-0)

- Structural Difference : Fluorine is at the 5-position of the benzofuran ring instead of the 4-position.

- Impact : The positional isomerism alters electronic distribution. The 5-fluoro derivative may exhibit a slightly higher pKa due to reduced electron-withdrawing effects compared to the 4-fluoro isomer, where fluorine’s proximity to the boronic acid group enhances acidity .

- Applications : Both isomers are used in Suzuki coupling, but the 4-fluoro derivative’s electronic profile may favor faster reaction kinetics in cross-couplings involving electron-deficient aryl halides .

Halogen-Substituted Analogues

4-Bromo-2-fluorobenzeneboronic acid (CAS: 216393-64-5)

- Structural Difference : Replaces the benzofuran ring with a benzene ring, featuring bromine (4-position) and fluorine (2-position).

- Impact: The absence of the benzofuran oxygen reduces aromatic stability and alters solubility.

- pKa : Estimated pKa ~8.5–9.5 (similar to arylboronic acids), whereas benzofuran derivatives may have lower pKa due to electron-withdrawing effects of the fused oxygen .

Heterocyclic Boronic Acids with Different Substituents

(4-Formylfuran-2-yl)boronic acid (CAS: 62306-78-9)

- Structural Difference : Features a formyl group on a furan ring instead of fluorine on benzofuran.

- Impact : The formyl group introduces strong electron-withdrawing effects, lowering pKa (~7.5–8.0) and enhancing reactivity in nucleophilic additions. However, the furan ring’s reduced aromaticity compared to benzofuran may decrease stability in acidic conditions .

- Applications : Used in dynamic covalent chemistry for pH-responsive materials, unlike the 4-fluorobenzofuran derivative, which is more suited for medicinal chemistry .

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid

- Structural Difference : Polycyclic aromatic systems vs. benzofuran.

- Impact : These compounds exhibit antiproliferative activity in triple-negative breast cancer (4T1 cells) at sub-micromolar concentrations, attributed to their planar structures enhancing DNA intercalation or protease inhibition . In contrast, the 4-fluorobenzofuran derivative’s bioactivity remains unexplored but could target fungal histone deacetylases (HDACs) due to structural similarities to inhibitors like trichostatin A .

Physicochemical and Reactivity Profiles

Table 1: Key Properties of Selected Boronic Acids

*Estimated based on structural analogs .

准备方法

General Synthetic Route

Step 1: Directed Lithiation

The starting material, typically 4-fluorobenzofuran or a halogenated precursor, is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (around -55 to -78 °C). This step generates a lithio intermediate at the 2-position of the benzofuran ring.Step 2: Boronation

The lithio intermediate is then reacted with triisopropyl borate under continued low temperature conditions to form the corresponding boronate ester.Step 3: Hydrolysis

Acidic or aqueous workup hydrolyzes the boronate ester to give the target (4-fluorobenzofuran-2-yl)boronic acid.

Example Procedure and Yields

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium in THF, -55 °C | Intermediate formed | - | Strict temperature control required |

| Boronation | Triisopropyl borate, -55 °C | - | - | Reaction under inert atmosphere |

| Hydrolysis & Workup | Acidic aqueous quench, extraction | 70-77% (isolated) | >98% | Purification by column chromatography |

This method is adapted from procedures used for related compounds such as 2-fluoropyridine-4-boronic acid, showing similar lithiation-boronation sequences with careful temperature and atmosphere control to maximize yield and purity.

Halogen-Metal Exchange and Subsequent Boronation

An alternative method involves starting from a halogenated fluorobenzofuran derivative (e.g., 4-fluoro-2-iodobenzofuran). The halogen is exchanged with an organolithium reagent at low temperature, followed by reaction with a boron electrophile.

- This approach benefits from the availability of halogenated precursors and can proceed under milder conditions than direct lithiation of the parent fluorobenzofuran.

- The halogen-metal exchange is typically performed at -78 °C under inert atmosphere.

- The boronation step follows similarly with triisopropyl borate.

This method has been demonstrated to give good yields and high purity of the boronic acid product, with the advantage of potentially easier regioselectivity control.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances have shown that nickel-catalyzed cross-coupling reactions can be employed for the synthesis of 2-substituted benzofurans, including fluorinated derivatives, by activating aromatic C–F bonds.

- Nickel catalysis enables coupling of 2-fluorobenzofurans with arylboronic acids under mild conditions.

- This method can be adapted inversely to introduce boronic acid groups by coupling fluorobenzofuran precursors with boron-containing reagents.

- The mechanism involves formation of nickelacyclopropane intermediates and β-fluorine elimination, facilitating C–F bond activation and functionalization.

While this method is more commonly used for arylation of fluorobenzofurans, it provides a conceptual framework for preparing boronic acid derivatives via transition metal catalysis and could be explored for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Directed Lithiation-Boronation | 4-Fluorobenzofuran or derivatives | n-Butyllithium or LDA, triisopropyl borate | -55 to -78 °C, inert atmosphere | High purity, good yield, well-established | Requires low temperature, moisture sensitive |

| Halogen-Metal Exchange | 4-Fluoro-2-iodobenzofuran | n-Butyllithium, triisopropyl borate | -78 °C, inert atmosphere | Better regioselectivity, milder conditions | Requires halogenated precursor |

| Nickel-Catalyzed Cross-Coupling | 2-Fluorobenzofurans and boron reagents | Ni(cod)2, phosphine ligands, base | Room temperature to mild heating | Mild conditions, functional group tolerance | More complex catalyst system, less direct |

Research Findings and Optimization Notes

- Temperature control is critical in lithiation and boronation steps to avoid side reactions and decomposition.

- Purification typically involves column chromatography to achieve >98% purity.

- Yields vary from 68% to 77% depending on scale and exact conditions.

- Use of inert atmosphere (nitrogen or argon) is mandatory to prevent organolithium reagent degradation.

- The choice of base (LDA vs n-butyllithium) can influence regioselectivity and yield.

- Transition metal catalysis methods are emerging but require further optimization for direct synthesis of boronic acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。